6-(cyclohexylmethyl)-2-(methylthio)pyrimidin-4(3H)-one
Overview
Description
6-(cyclohexylmethyl)-2-(methylthio)pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidinone family. This compound is characterized by the presence of a cyclohexylmethyl group and a methylthio group attached to the pyrimidinone ring. Pyrimidinones are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(cyclohexylmethyl)-2-(methylthio)pyrimidin-4(3H)-one can be achieved through various synthetic routes. One common method involves the cyclization of α-substituted β-ketoesters to form acyl enamines, which are then cyclized to give 6H-1,3-oxazin-6-ones. These intermediates can be converted into highly functionalized pyrimidinones by treatment with an appropriate primary amine .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of metal-free catalysts and controlled reaction environments to ensure the efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions
6-(cyclohexylmethyl)-2-(methylthio)pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidinone ring can be reduced to form dihydropyrimidinones.
Substitution: The cyclohexylmethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require the use of strong bases or acids to facilitate the exchange of functional groups.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidinones.
Substitution: Various alkyl or aryl derivatives of the original compound.
Scientific Research Applications
6-(cyclohexylmethyl)-2-(methylthio)pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-(cyclohexylmethyl)-2-(methylthio)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyrido[4,3-d]pyrimidines: These compounds share a similar pyrimidine core structure and are known for their diverse biological activities.
6H-1,3-oxazin-6-ones: These intermediates are used in the synthesis of pyrimidinones and have similar chemical properties.
Uniqueness
6-(cyclohexylmethyl)-2-(methylthio)pyrimidin-4(3H)-one is unique due to the presence of both a cyclohexylmethyl group and a methylthio group, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and drug development .
Properties
IUPAC Name |
4-(cyclohexylmethyl)-2-methylsulfanyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-16-12-13-10(8-11(15)14-12)7-9-5-3-2-4-6-9/h8-9H,2-7H2,1H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFFMJWJOAKCOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=O)N1)CC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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